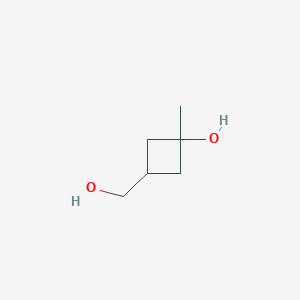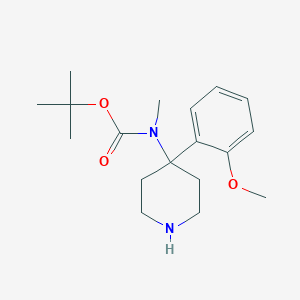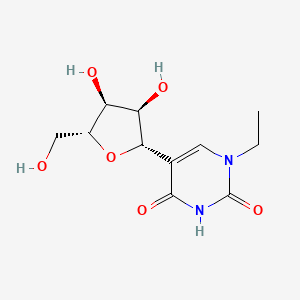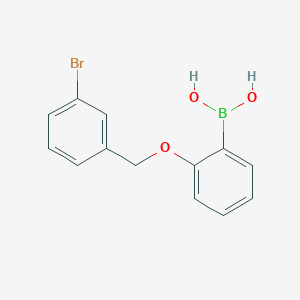![molecular formula C13H11F3N6O2S B13350440 4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B13350440.png)
4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetraazole ring, a trifluoromethoxy group, and a benzothiazole moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the tetraazole ring through cyclization reactions, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution. The benzothiazole moiety is then incorporated through condensation reactions with appropriate precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and cost-effectiveness in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines
Applications De Recherche Scientifique
4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The tetraazole ring and benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-tetraazol-1-yl)benzoic acid: Shares the tetraazole ring but lacks the trifluoromethoxy and benzothiazole groups.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a tetrazole ring but has different substituents and applications.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Features a triazole ring system and is used in coordination chemistry.
Uniqueness
4-(1H-tetraazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and potential for bioactivity, while the benzothiazole moiety provides additional sites for interaction with biological targets.
Propriétés
Formule moléculaire |
C13H11F3N6O2S |
|---|---|
Poids moléculaire |
372.33 g/mol |
Nom IUPAC |
4-(tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide |
InChI |
InChI=1S/C13H11F3N6O2S/c14-13(15,16)24-8-3-4-9-10(6-8)25-12(18-9)19-11(23)2-1-5-22-7-17-20-21-22/h3-4,6-7H,1-2,5H2,(H,18,19,23) |
Clé InChI |
BMPHWGQKHVZOEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane](/img/structure/B13350371.png)
![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)


![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)

![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)
![2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13350425.png)


